2-(4-Chlorophenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride
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Overview
Description
2-(4-Chlorophenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 2-bromoethylamine to form an intermediate, which is then cyclized with 2-aminobenzimidazole under acidic conditions to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce various substituted imidazo[1,2-a]benzimidazole derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are often studied using various biochemical and biophysical techniques.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- 2-(4-Chlorophenyl)imidazo[1,2-a]benzimidazole
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride exhibits unique properties due to the presence of the pyrrolidine moiety, which can enhance its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4.2ClH/c22-17-9-7-16(8-10-17)20-15-26-19-6-2-1-5-18(19)23-21(26)25(20)14-13-24-11-3-4-12-24;;/h1-2,5-10,15H,3-4,11-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEQXSYYHMDQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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